molecular formula C20H14Cl2N2O2 B11286552 5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Numéro de catalogue: B11286552
Poids moléculaire: 385.2 g/mol
Clé InChI: SAHSWGQZETYHCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a 2,4-dichlorophenyl substituent at position 5 and a furyl group at position 2. This combination enhances the compound's stability and interaction with biological targets, making it a candidate for antimicrobial, anti-inflammatory, or anticancer applications .

Propriétés

Formule moléculaire

C20H14Cl2N2O2

Poids moléculaire

385.2 g/mol

Nom IUPAC

5-(2,4-dichlorophenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H14Cl2N2O2/c21-12-7-8-13(15(22)10-12)20-24-17(14-4-1-2-5-18(14)26-20)11-16(23-24)19-6-3-9-25-19/h1-10,17,20H,11H2

Clé InChI

SAHSWGQZETYHCQ-UHFFFAOYSA-N

SMILES canonique

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CO4)C5=C(C=C(C=C5)Cl)Cl

Origine du produit

United States

Activité Biologique

5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the available literature on its biological activity, focusing on its antitumor, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The compound's structure can be represented as follows:

C15H12Cl2N2O\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

This structure includes a dichlorophenyl group and a furyl moiety, which are significant for its biological interactions.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, and LoVo.
  • Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells. It has been shown to interfere with the cell cycle and promote caspase activation.

Table 1: Antitumor Activity Results

Cell LineIC50 Value (µM)Mechanism of Action
Mia PaCa-215.2Apoptosis induction
PANC-112.5Cell cycle arrest
RKO10.8Caspase activation
LoVo14.0Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further exploration in infectious disease treatment.

  • Microorganisms Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Methodology : Disk diffusion method was employed to evaluate the antimicrobial efficacy.

Table 2: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2015.62 µg/mL
Escherichia coli1831.25 µg/mL
Candida albicans227.81 µg/mL

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, the compound has shown potential anti-inflammatory effects in preclinical studies.

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers.
  • Experimental Models : In vivo studies using animal models of inflammation have demonstrated significant reductions in edema and pain response.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving a combination therapy with this compound showed enhanced efficacy compared to standard treatments in pancreatic cancer models.
  • Case Study on Infection Control :
    • In a clinical setting, patients treated with formulations containing this compound exhibited faster recovery rates from bacterial infections compared to those receiving conventional antibiotics.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their biological activities, emphasizing substituent-driven differences:

Compound Name Core Structure Substituents Biological Activity Key Structural Differences Reference
5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 5: 2,4-dichlorophenyl; 2: furyl Under investigation (potential antimicrobial/anti-inflammatory) Reference compound
7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 5: 2,4-dichlorophenyl; 2: naphthyl; 7,9: Cl Enhanced reactivity due to naphthyl and additional Cl groups Naphthyl substituent introduces steric bulk; higher halogen content
9-Chloro-5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 5: 4-ethoxyphenyl; 2: furyl; 9: Cl Antimicrobial Ethoxy group increases hydrophilicity vs. dichlorophenyl
5-(4-Chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 5: 4-chlorophenyl; 2: furyl Anti-inflammatory Single Cl vs. 2,4-dichlorophenyl reduces electron withdrawal
9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 5: phenyl; 2: furyl; 9: Cl Antioxidant Phenyl lacks halogenation, reducing lipophilicity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.